molecular formula C16H13NO B8378329 1H-Quinolin-2-one, 4-methyl-3-phenyl-

1H-Quinolin-2-one, 4-methyl-3-phenyl-

Cat. No.: B8378329
M. Wt: 235.28 g/mol
InChI Key: YESOXEMDYDGUKE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name 1H-quinolin-2-one, 4-methyl-3-phenyl- systematically describes the compound’s core structure: a quinolinone scaffold (a bicyclic system comprising a benzene ring fused to a pyridinone ring) with methyl and phenyl substituents at the 4- and 3-positions, respectively. The pyridinone ring’s lactam functionality (a cyclic amide) is critical to its reactivity and hydrogen-bonding capabilities.

Structural descriptors include:

Property Value
InChI InChI=1S/C16H13NO/c1-11-13-9-5-6-10-14(13)17-16(18)15(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18)
InChIKey YESOXEMDYDGUKE-UHFFFAOYSA-N
SMILES N1c2ccccc2C(=C(C1=O)c1ccccc1)C
Stereochemistry Planar quinolinone core; substituents occupy equatorial positions.

The phenyl group at position 3 introduces steric bulk, while the methyl group at position 4 modulates electronic effects on the lactam ring.

CAS Registry and Alternative Naming Conventions

The compound is uniquely identified by CAS Registry Number 19069-84-2 . Alternative names reflect historical and functional nomenclature:

  • 4-Methyl-3-phenyl-carbostyril : Emphasizes the carbostyril (2-quinolinone) backbone.
  • 4-Methyl-3-phenyl-2(1H)-quinolinone : Highlights the tautomeric form of the lactam.

These synonyms are critical for cross-referencing in chemical databases and patent literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₃NO corresponds to a monoisotopic mass of 235.099714 g/mol . Calculated molecular weight aligns with theoretical values:

$$
\text{Molecular Weight} = (12.01 \times 16) + (1.008 \times 13) + 14.01 + 16.00 = 235.29 \, \text{g/mol}
$$

Discrepancies between reported (235.286–235.29 g/mol) and theoretical values arise from isotopic distributions and rounding conventions. The exact mass (235.099714 g/mol) confirms the absence of isotopic labeling or structural isomers in commercial samples.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-methyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C16H13NO/c1-11-13-9-5-6-10-14(13)17-16(18)15(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18)

InChI Key

YESOXEMDYDGUKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 4-methyl-3-phenyl-1H-quinolin-2-one and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
4-Methyl-3-phenyl-1H-quinolin-2-one - 4-CH₃, 3-Ph C₁₆H₁₃NO Under investigation for potential bioactivity; structural rigidity due to phenyl substitution
4-Hydroxy-1-methyl-3-(pyrimidinyl)quinolin-2(1H)-one - 4-OH, 1-CH₃, 3-pyrimidinyl C₁₅H₁₂N₄O₂ Antimicrobial activity; synthesized via condensation reactions
3-(1-Phenylethenyl)-4-hydroxy-1H-quinolin-2-one (3f) - 3-CH=CHPh, 4-OH C₁₇H₁₃NO₂ Crystalline solid (mp 246–252°C); IR peaks at 1728 cm⁻¹ (C=O)
1-Methylquinolin-2(1H)-one - 1-CH₃ C₁₀H₉NO Parent structure; foundational for derivatization studies
4-Hydroxy-3-(propanoyl)-1-phenylquinolin-2(1H)-one - 4-OH, 3-propanoyl, 1-Ph C₁₉H₁₅NO₃ Anticancer activity; synthesized via nucleophilic additions

Physicochemical Properties

  • Solubility : The 4-methyl and 3-phenyl groups enhance hydrophobicity compared to hydroxylated analogues (e.g., 4-hydroxy derivatives) .
  • Thermal Stability: Substituted quinolinones (e.g., 3f) exhibit high melting points (>240°C), suggesting strong intermolecular interactions .
  • Spectroscopic Features :
    • IR : C=O stretches at 1663–1728 cm⁻¹; NH/OH bands at 3200–3447 cm⁻¹ .
    • NMR : Aromatic protons appear at δ 6.99–8.18 ppm; methyl groups at δ 3.59–3.69 ppm .

Preparation Methods

Silver-Catalyzed Cyclization of o-Alkynylisocyanobenzenes

The most direct route to 3-arylquinolin-2-ones involves AgNO3-catalyzed cyclization of o-alkynylisocyanobenzenes, as demonstrated by . For 4-methyl-3-phenyl-1H-quinolin-2-one synthesis, 2-isocyano-5-methylphenyl acetylene derivatives serve as precursors. The reaction proceeds in DMF/H2O (20:1 v/v) at 80°C for 2 hours with 5 mol% AgNO3, achieving 80% yield for analogous 3-aryl derivatives .

Critical parameters include:

  • Solvent polarity : DMF optimizes isocyanide activation while suppressing side reactions

  • Water content : 0.1 mL H2O per 2 mL DMF enhances proton transfer during cyclization

  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product

Characterization data for the analogous compound 3-phenylquinolin-2(1H)-one includes:

  • 1H NMR (DMSO-d6) : δ 11.98 (s, 1H, NH), 8.09 (s, 1H, H-4), 7.77–7.34 (m, 8H aromatic)

  • 13C NMR : δ 161.5 (C-2 carbonyl), 138.8–115.1 ppm (aromatic carbons)

Microwave-Assisted Friedländer Synthesis

Adapting the Friedländer quinoline synthesis under microwave irradiation enables rapid construction of the 4-methyl-3-phenyl framework . The optimized protocol uses:

  • Reactants : 5-methyl-2-aminobenzaldehyde (1 mmol), phenylacetylene (1.5 mmol)

  • Conditions : HCl catalyst, acetone solvent, 300 W irradiation (5–7 min)

  • Yield : 86% for analogous 4-methyl-2-arylquinolines

Key advantages include:

  • Reaction time reduction : 24-hour conventional vs. 7-minute microwave

  • Solvent economy : 20 mL acetone vs. 100 mL in batch processes

Tandem Amination-Cyclization Strategy

Thieme Connect's methodology for 1,2-substituted 4-quinolones provides a template for introducing both methyl and phenyl groups . Modifying their approach:

  • Condensation : 2-amino-5-methylacetophenone + benzaldehyde → imine intermediate

  • Cyclization : DMF/K2CO3 at 130°C for 24 hours

  • Oxidation : Air oxidation forms the 2-one group

This route achieves 85% yield for structurally similar compounds, though regioselectivity at C-3 requires careful aldehyde substitution pattern control .

Metal-Free Cyclocondensation

A solvent-free approach using PTSA catalyst in o-xylene enables eco-friendly synthesis :

  • Reactants : 1-(2-aminophenyl)-3-phenylpropan-1-one (1 eq)

  • Conditions : 10 mol% PTSA, 130°C, 24 hours

  • Yield : 70–85% for analogous quinolones

Characteristic IR absorptions confirm product formation:

  • ν(C=O) : 1665–1680 cm⁻¹

  • ν(N-H) : 3200–3250 cm⁻¹

Q & A

Q. What strategies mitigate racemization in chiral 3-(hydroxyalkyl)quinolin-2-one derivatives?

  • Stereochemical Control : Use enantiopure amines (e.g., (R)-propanolamine) and low-temperature conditions to suppress epimerization. Chiral HPLC (Chiralpak AD-H) confirms >98% ee .

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